![molecular formula C22H23ClFN3O3 B13426107 Droperidol Imp. D (EP); (1RS)-1-[4-(4-Fluorophenyl)-4-oxobutyl]-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1,2,3,6-tetrahydropyridine 1-Oxide Hydrochloride; Droperidol Imp. D (EP) as Hydrochloride; Droperidol Impurity D as Hydrochloride](/img/structure/B13426107.png)
Droperidol Imp. D (EP); (1RS)-1-[4-(4-Fluorophenyl)-4-oxobutyl]-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1,2,3,6-tetrahydropyridine 1-Oxide Hydrochloride; Droperidol Imp. D (EP) as Hydrochloride; Droperidol Impurity D as Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Droperidol Imp. D (EP); (1RS)-1-[4-(4-Fluorophenyl)-4-oxobutyl]-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1,2,3,6-tetrahydropyridine 1-Oxide Hydrochloride is a chemical compound used as an impurity standard in the pharmaceutical industry. It is related to droperidol, a medication used to prevent nausea and vomiting.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Droperidol Imp. D (EP) typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole ring, followed by the introduction of the fluorophenyl group and the tetrahydropyridine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for Droperidol Imp. D (EP) would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring purity, and adhering to regulatory standards.
化学反应分析
Types of Reactions
Droperidol Imp. D (EP) can undergo various chemical reactions, including:
Oxidation: Conversion of the tetrahydropyridine ring to its corresponding oxide.
Reduction: Reduction of the oxo groups to hydroxyl groups.
Substitution: Substitution reactions involving the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as pH, temperature, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield the corresponding N-oxide, while reduction may produce hydroxyl derivatives.
科学研究应用
Droperidol Imp. D (EP) has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of impurities in pharmaceutical formulations.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in quality control processes to ensure the purity and efficacy of pharmaceutical products.
作用机制
The mechanism of action of Droperidol Imp. D (EP) involves its interaction with specific molecular targets. These may include receptors, enzymes, or other proteins. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
Similar compounds to Droperidol Imp. D (EP) include other impurities and analogs of droperidol, such as:
- Droperidol Imp. A
- Droperidol Imp. B
- Droperidol Imp. C
Uniqueness
Droperidol Imp. D (EP) is unique due to its specific chemical structure, which includes the fluorophenyl group and the benzimidazole ring. This uniqueness may confer distinct pharmacological properties and interactions compared to other similar compounds.
Conclusion
Droperidol Imp. D (EP) is a valuable compound in the pharmaceutical industry, with applications in research, quality control, and potential therapeutic uses. Understanding its preparation methods, chemical reactions, and mechanism of action is essential for its effective utilization.
属性
分子式 |
C22H23ClFN3O3 |
|---|---|
分子量 |
431.9 g/mol |
IUPAC 名称 |
3-[1-[4-(4-fluorophenyl)-4-oxobutyl]-1-oxido-3,6-dihydro-2H-pyridin-1-ium-4-yl]-1H-benzimidazol-2-one;hydrochloride |
InChI |
InChI=1S/C22H22FN3O3.ClH/c23-17-9-7-16(8-10-17)21(27)6-3-13-26(29)14-11-18(12-15-26)25-20-5-2-1-4-19(20)24-22(25)28;/h1-2,4-5,7-11H,3,6,12-15H2,(H,24,28);1H |
InChI 键 |
YXGOZNIFGUKCSC-UHFFFAOYSA-N |
规范 SMILES |
C1C[N+](CC=C1N2C3=CC=CC=C3NC2=O)(CCCC(=O)C4=CC=C(C=C4)F)[O-].Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tetrahydro-7-hydroxy-tetramethylspiro[1,3-benzodioxole-[1,3]dioxolan]-5'-one](/img/structure/B13426026.png)
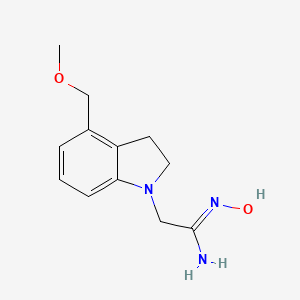
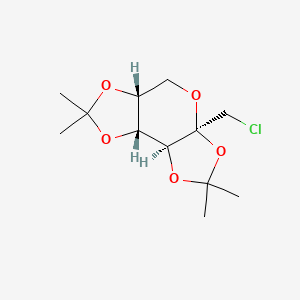
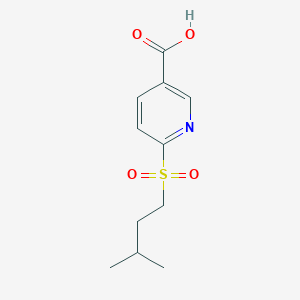
![5,5'-((4,4'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl)bis(methylene))bis(2-(4-fluorophenyl)thiophene)](/img/structure/B13426037.png)
![5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline](/img/structure/B13426038.png)
![(Z)-N'-hydroxy-2-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)acetimidamide](/img/structure/B13426060.png)
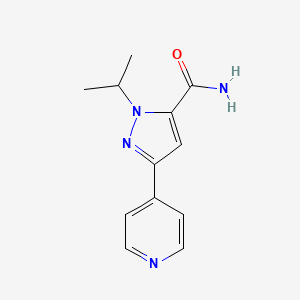
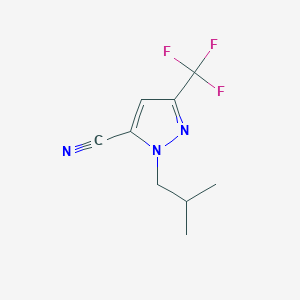
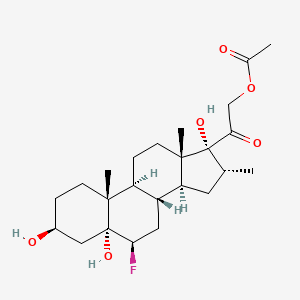
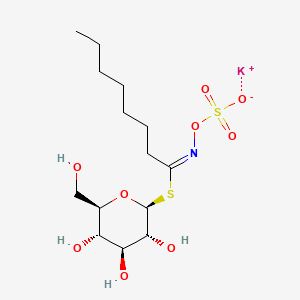
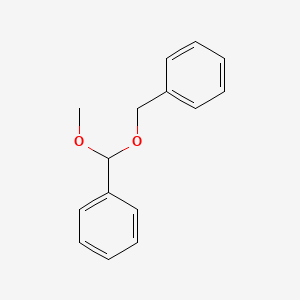
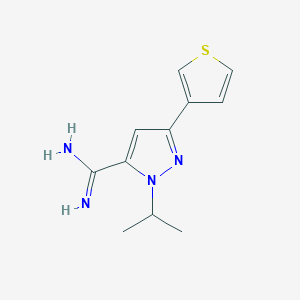
![(Z)-N'-hydroxy-2-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetimidamide](/img/structure/B13426085.png)
